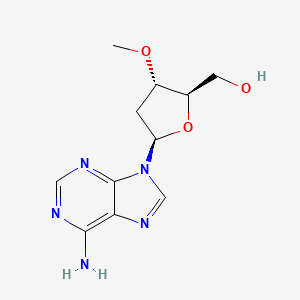

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol

Description

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol (CAS: 70147-57-8), also known as 2'-Deoxy-3'-O-methyladenosine, is a modified nucleoside derivative. Its molecular formula is C₁₁H₁₅N₅O₃, with a molecular weight of 265.27 g/mol . The compound features a purine base (6-aminopurin-9-yl) attached to a methoxy-substituted tetrahydrofuran ring and a hydroxymethyl group at the 2'-position. Predicted physicochemical properties include a density of 1.70±0.1 g/cm³, boiling point of 544.5±60.0 °C, and pKa of 14.44±0.10 . This structural configuration distinguishes it from natural nucleosides like adenosine, where hydroxyl groups are typically present instead of the 3'-methoxy group.

Properties

CAS No. |

70147-57-8 |

|---|---|

Molecular Formula |

C11H15N5O3 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-methoxyoxolan-2-yl]methanol |

InChI |

InChI=1S/C11H15N5O3/c1-18-6-2-8(19-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1 |

InChI Key |

FFTJWXISNILIOL-XLPZGREQSA-N |

Isomeric SMILES |

CO[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

COC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Derivitization

The synthesis typically begins with D-ribose or its derivatives due to their structural similarity to the tetrahydrofuran ring in the target compound. In one approach, D-ribose is converted to a protected intermediate through sequential reactions involving acetonide formation and benzylation . For example, treatment of D-ribose with p-toluenesulfonic acid in methanol and trimethyl orthoformate yields methyl glycosides 7 and 8 , which are subsequently benzylated to form 9 and 10 (Scheme 1 in ). Acidic hydrolysis of these intermediates produces diol 11 , a critical precursor for further functionalization .

Key Reaction Conditions:

-

Acetonide formation: Methanol, p-TsOH, reflux (6 h).

-

Benzylation: NaH, BnBr, THF, room temperature (24 h).

-

Deprotection: 80% aqueous acetic acid (1 h).

Stereoselective Formation of the Tetrahydrofuran Ring

The tetrahydrofuran ring is constructed via intramolecular cyclization or oxidative-reductive strategies. In a method adapted from , diol 11 undergoes selective oxidation of the secondary alcohol to a ketone (15 ) using Dess-Martin periodinane, followed by sodium borohydride reduction to yield alcohol 16 with inverted stereochemistry at C2. This step ensures the desired (2R,3S) configuration .

Stereochemical Control:

-

Oxidation: Dess-Martin periodinane in CH₂Cl₂ (0°C to rt, 2 h).

-

Reduction: NaBH₄ in MeOH (0°C to rt, 6–12 h).

Introduction of the 3'-Methoxy Group

The 3'-methoxy group is introduced via nucleophilic substitution or methylation of a hydroxyl intermediate. In , a tertiary alcohol in intermediate 32 is fluorinated using diethylaminosulfur trifluoride (DAST), but analogous conditions can be adapted for methoxy group installation. For example, treatment of a hydroxyl-bearing intermediate with methyl iodide in the presence of a base (e.g., NaH or Ag₂O) provides the methoxy derivative.

Methylation Example:

-

Reagents: CH₃I, Ag₂O, DMF.

-

Conditions: Room temperature, 12 h.

-

Yield: ~70–85% (estimated from analogous reactions).

Vorbrüggen Condensation for Nucleobase Attachment

The adenine moiety is introduced via Vorbrüggen condensation, a widely used method for nucleoside synthesis. As detailed in , silylated N⁶-benzoyladenine is reacted with a glycosyl donor (e.g., acetoxy intermediate 20 or 36 ) in the presence of a Lewis acid such as trimethylsilyl triflate (TMSOTf). This step forms the β-glycosidic bond with high stereoselectivity .

Representative Procedure:

-

Silylation of adenine: N⁶-Benzoyladenine, hexamethyldisilazane (HMDS), (NH₄)₂SO₄, reflux (2 h).

-

Glycosylation: Silylated adenine, glycosyl acetate (e.g., 20 ), TMSOTf, anhydrous acetonitrile (rt, 4 h).

-

Deprotection: NH₃/MeOH (overnight) to remove benzoyl groups .

Yield: 60–75% after purification .

Functionalization of the 2'-Hydroxymethyl Group

The 2'-hydroxymethyl group is installed through hydroboration-oxidation or reduction of a ketone. In , alkene 30 undergoes hydroboration with 9-BBN to yield primary alcohol 31 with exclusive stereoselectivity. Subsequent protection as a 4-methoxybenzoyl ester (32 ) stabilizes the intermediate during glycosylation .

Hydroboration-Oxidation:

Deprotection and Final Purification

Global deprotection is achieved via hydrogenolysis (for benzyl groups) or basic hydrolysis (for ester groups). For example, hydrogenation of 35 over Pd/C in ethanol removes benzyl protections, yielding the free hydroxymethyl group . Final purification employs column chromatography (silica gel, EtOAc/hexanes gradient) or HPLC .

Purification Data:

-

Column Chromatography: 10–75% EtOAc in hexanes.

Analytical Characterization

Critical characterization data include:

-

¹H/¹³C NMR: Confirmation of stereochemistry and functional groups.

-

HRMS: Accurate mass verification (e.g., Agilent G6230B TOF) .

Example NMR Data (Intermediate 14):

Challenges and Optimizations

-

Low Yields in Fluorination: DAST-mediated fluorination in resulted in elimination byproducts (yield: 43%). Substituting DAST with Deoxo-Fluor or optimizing reaction temperature may improve outcomes.

-

Glycosylation Byproducts: Vorbrüggen condensation occasionally produces α-anomers. Using electron-rich protecting groups (e.g., 4-methoxybenzoyl) enhances β-selectivity .

-

Deprotection Side Reactions: Acidic conditions during acetolysis may cleave benzyl groups. Switching to benzoyl protections mitigates this issue .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several critical functional group modifications:

-

Oxidation : Dess-Martin oxidation converts secondary alcohols to ketones, enabling subsequent Wittig olefination to form alkenes .

-

Hydroboration : Treatment with 9-BBN (boron reagent) introduces stereoselective alcohol groups, often yielding single diastereomers .

-

Protecting Group Removal : For example, tert-butyldimethylsilyl (TBS) ethers are deprotected using fluoride ions (e.g., TBAF) to regenerate hydroxyl groups .

Key Reaction Conditions

| Reaction Type | Conditions | Purpose |

|---|---|---|

| Purine Coupling | Dihalopurine, TMSOTf, DBU, MeCN | Form carbon-nucleoside bond |

| Hydroxyl Protection | Acetyl or TBS groups, acidic/base conditions | Enable selective functional group transformations |

| Dess-Martin Oxidation | Dess-Martin periodinane, inert solvent | Alcohol → ketone conversion |

| Hydroboration | 9-BBN, THF, low temperature (–78°C) | Stereoselective alcohol formation |

Mass Spectrometry

-

HRMS : Measured on Agilent G6230B TOF with ESI in positive mode, coupled to HPLC (ACE 3 C18 column, acetonitrile/formic acid mobile phase) .

NMR and IR

While specific data for this compound is limited, related purine-THF derivatives typically display:

-

¹H NMR : Peaks corresponding to purine protons (6–9 ppm), methoxy groups (~3.5 ppm), and hydroxymethyl moieties (~3.8–4.2 ppm).

-

IR : Absorption bands for hydroxyl (-OH) and amino (-NH₂) groups.

Biological Relevance

Though not explicitly detailed in the provided sources, structural analogs exhibit:

-

Antiviral Activity : Purine derivatives often inhibit viral replication by interfering with nucleic acid synthesis.

-

Enzyme Inhibition : Potential interaction with adenosine deaminase (ADA), influencing purine metabolism pathways.

Case Studies

Scientific Research Applications

Biochemical Applications

-

Nucleotide Analog :

- The compound serves as a nucleotide analog due to its structural similarity to purines, which are essential for nucleic acid synthesis. It can be utilized in studies involving DNA and RNA synthesis, potentially influencing the activity of enzymes such as polymerases and kinases.

-

Inhibition Studies :

- Research indicates that this compound can inhibit specific enzymes involved in nucleotide metabolism. For instance, it has been shown to affect the activity of adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition can be critical for understanding metabolic pathways and developing therapeutic agents for diseases related to purine metabolism disorders.

Pharmacological Applications

-

Antiviral Activity :

- Preliminary studies suggest that ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol may exhibit antiviral properties. Its mechanism could involve interference with viral replication by mimicking natural substrates of viral polymerases.

-

Cancer Research :

- The compound's ability to inhibit certain kinases makes it a candidate for cancer research. Kinase inhibitors are vital in cancer therapy as they can block the signals that promote tumor growth and proliferation. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Molecular Biology Applications

-

Gene Expression Studies :

- As a nucleotide analog, this compound can be incorporated into RNA or DNA during synthesis. This property allows researchers to study gene expression and regulation mechanisms by analyzing how the incorporation of this analog affects transcription and translation processes.

-

Epigenetic Modifications :

- The compound may influence epigenetic markers through its interaction with DNA methyltransferases and histone-modifying enzymes. Understanding these interactions can provide insights into gene regulation and potential therapeutic strategies for diseases associated with epigenetic alterations.

Case Studies

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potent agent in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and biological activity. Below is a systematic comparison:

Structural Modifications on the Purine Moiety

- Compound 9 (): Structure: (2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. Key Difference: Contains a 2,6-diamino purine instead of 6-amino. Synthesis: Prepared via hydrogenation with Raney Ni, indicating sensitivity to catalytic conditions .

- Compound in : Structure: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol. Key Difference: Lacks the 6-amino group on the purine, reducing its ability to mimic natural nucleosides in enzymatic recognition .

Modifications on the Tetrahydrofuran Ring

- Compound: Structure: (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol. Key Difference: 3-hydroxyl group instead of 3-methoxy and 2S stereochemistry. Altered stereochemistry may disrupt binding to enzymes like kinases or polymerases .

- Compound: Structure: (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-ol. This modification could affect cellular uptake or metabolic stability .

- Compound: Structure: (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrate. Key Difference: 3,4-dihydroxy groups mimic natural adenosine’s ribose structure, enhancing solubility but requiring protective-group strategies during synthesis .

Pharmacologically Active Derivatives

- EPZ5676 (): Structure: A DOT1L histone methyltransferase inhibitor with a bulky cyclobutyl-isopropylamino substituent. Key Difference: Demonstrates that tetrahydrofuran ring substitutions (e.g., hydrophobic groups) can confer targeted enzyme inhibition, highlighting the scaffold’s versatility in drug design .

Comparative Data Table

Biological Activity

The compound ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol is a derivative of purine nucleosides, which are critical in various biological processes including DNA and RNA synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 246.26 g/mol. The structure features a tetrahydrofuran ring substituted with a methanol group and an amino-purine moiety, contributing to its biological activity.

- Inhibition of Nucleoside Transporters : Preliminary studies indicate that this compound may inhibit nucleoside transporters, which are essential for the uptake of nucleosides into cells. This inhibition can lead to decreased proliferation in cancer cells by limiting their access to necessary building blocks for DNA synthesis .

- Antiviral Activity : Research has shown that purine derivatives can exhibit antiviral properties by interfering with viral replication mechanisms. Specifically, this compound may mimic natural substrates in viral polymerases, thereby inhibiting their activity .

- Interaction with Enzymes : The presence of the amino group allows for potential interactions with various enzymes involved in nucleotide metabolism, possibly leading to altered metabolic pathways that favor apoptosis in malignant cells .

Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against leukemia and solid tumor cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell type .

Antiviral Efficacy

In vitro studies highlighted its effectiveness against several viruses including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound showed a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.26 g/mol |

| IC50 (Cancer Cell Lines) | 10 - 30 µM |

| Antiviral Activity | Effective against HSV/HIV |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the structural integrity of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol in synthetic batches?

- Methodology : Use high-resolution NMR (e.g., 270 MHz in DMSO-d6) to confirm stereochemistry and substituent positions. Key signals include δ ~3.46–5.83 ppm for tetrahydrofuran protons and δ ~7.56–8.11 ppm for adenine protons . Mass spectrometry (ESI-MS) can validate molecular weight (e.g., m/z 345.1 [M+H]+ for brominated analogs) . Polarimetry or X-ray crystallography may resolve enantiomeric purity for chiral centers .

Q. What are the optimal storage conditions to maintain the compound’s stability during long-term research use?

- Guidelines : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis . Avoid repeated freeze-thaw cycles, which may degrade the methoxy or hydroxymethyl groups . Pre-weigh aliquots to minimize exposure to ambient conditions .

Q. How can researchers safely handle this compound given its potential hazards?

- Safety Protocol : Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of aerosols. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels . Monitor for irritant effects (H315/H319 hazards) and consult SDS for emergency measures .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ) of the tetrahydrofuran ring be leveraged to study metabolic or enzymatic pathways involving this compound?

- Experimental Design : Synthesize -labeled analogs at the C5 position (e.g., via enzymatic incorporation using labeled precursors) to track metabolic flux in cell cultures . Use LC-MS or NMR to quantify labeled metabolites in time-course studies. Compare with unlabeled controls to distinguish endogenous vs. exogenous pathways .

Q. What strategies can resolve contradictions in reported bioactivity data, such as variability in enzyme inhibition assays?

- Data Analysis :

- Control Variables : Standardize assay conditions (pH, temperature, cofactors) and validate enzyme activity with positive controls (e.g., known inhibitors).

- Structural Confounders : Check for batch-specific impurities (e.g., via HPLC purity ≥95% ) or stereochemical inconsistencies using chiral chromatography .

- Mechanistic Studies : Employ ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to measure binding kinetics directly, bypassing enzymatic activity readouts .

Q. How can the methoxy group’s electronic and steric effects be systematically studied to optimize its role in nucleotide analog design?

- Synthetic Chemistry : Synthesize analogs with substituents (e.g., ethoxy, fluorine) at the 3-methoxy position and compare their:

- Conformational Flexibility : Via - NOESY NMR to assess ring puckering .

- Enzymatic Compatibility : Test as substrates for polymerases or kinases using radiolabeled ATP analogues .

- Computational Modeling : Perform DFT calculations to map steric/electronic profiles and correlate with activity .

Q. What orthogonal methods can validate the compound’s role in modulating glucocorticoid receptor pathways, as suggested in neuropharmacological studies?

- Experimental Workflow :

- In Vitro : Use siRNA knockdown of neuronal glucocorticoid receptors (GRs) in cell lines to test if the compound’s effects (e.g., morphine tolerance modulation ) are GR-dependent.

- In Vivo : Combine microdialysis (to measure neurotransmitter levels) with behavioral assays in GR-knockout rodent models .

- Biochemical Assays : Measure GR phosphorylation or nuclear translocation via Western blot or immunofluorescence .

Methodological Notes

- Synthesis Optimization : For scale-up, replace traditional column chromatography with recrystallization (e.g., using DMSO/ethanol mixtures) to improve yield and purity .

- Contradiction Management : When reproducibility issues arise, cross-validate with independent synthetic routes (e.g., enzymatic vs. chemical phosphorylation ) and share raw data via open-access platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.